2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}-5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione
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Overview
Description
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}-5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione is a complex organic compound that features a pyrazole ring and a cyclohexane-1,3-dione core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}-5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives under basic conditions, such as sodium acetate, to form the pyrazole ring . The cyclohexane-1,3-dione core can be introduced through subsequent reactions involving appropriate diketone precursors and methoxy-substituted benzaldehydes .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives and cyclohexane-1,3-dione derivatives .
Scientific Research Applications
2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}-5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}-5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}-5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione include other pyrazole derivatives and cyclohexane-1,3-dione derivatives. For example:
3-methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A related compound with similar biological activities.
5-amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with potential biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
Molecular Formula |
C26H27N3O5 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(5-methyl-4-phenyl-1H-pyrazol-3-yl)iminomethyl]-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C26H27N3O5/c1-15-24(16-8-6-5-7-9-16)26(29-28-15)27-14-19-20(30)10-17(11-21(19)31)18-12-22(32-2)25(34-4)23(13-18)33-3/h5-9,12-14,17,30H,10-11H2,1-4H3,(H,28,29) |
InChI Key |
DGLIZKUUZYVZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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